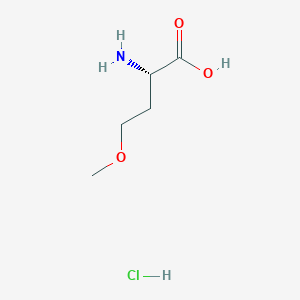![molecular formula C14H10N2O2S B11753862 (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B11753862.png)
(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene ring and an oxoethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 2-oxo-2-(thiophen-2-yl)acetaldehyde with 1,2,3,4-tetrahydroquinoxalin-2-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it serves as a scaffold for the development of potential therapeutic agents, particularly in the field of anticancer and antimicrobial drugs.
Medicine: The compound’s derivatives have shown promise in preclinical studies for their pharmacological activities, including anti-inflammatory and antioxidant properties.
Industry: In the materials science industry, the compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
- (3Z)-3-[2-Oxo-2-(furan-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
- (3Z)-3-[2-Oxo-2-(pyridin-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one
Comparison: Compared to its analogs, (3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]-1,2,3,4-tetrahydroquinoxalin-2-one exhibits unique electronic properties due to the presence of the thiophene ring. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and photovoltaic devices.
Properties
IUPAC Name |
3-(2-hydroxy-2-thiophen-2-ylethenyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDMCQUSPJCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
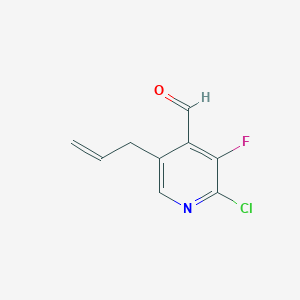
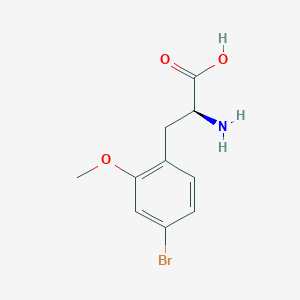
![[4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate](/img/structure/B11753795.png)
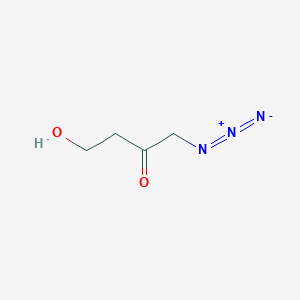
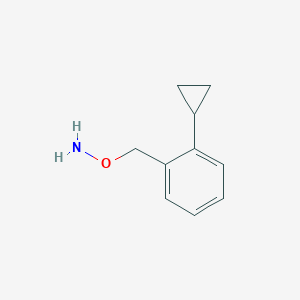
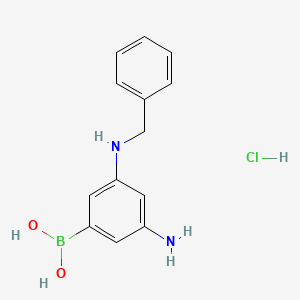
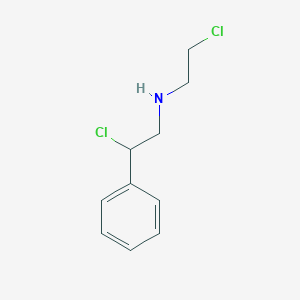
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11753840.png)
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid](/img/structure/B11753846.png)
![Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11753850.png)
![({3,4-Dihydroxy-5-[(methylsulfanyl)methyl]oxolan-2-yl}oxy)phosphonic acid](/img/structure/B11753854.png)
![tert-Butyl (1R,5R,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11753860.png)
![(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B11753864.png)
